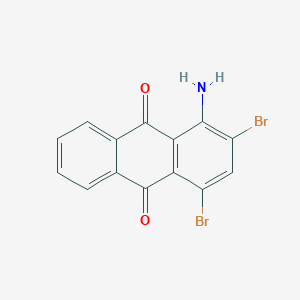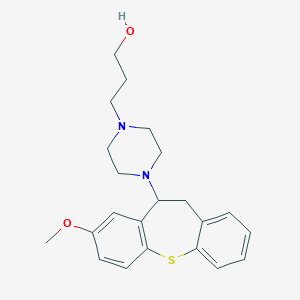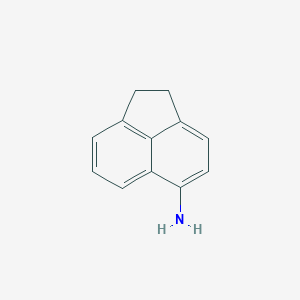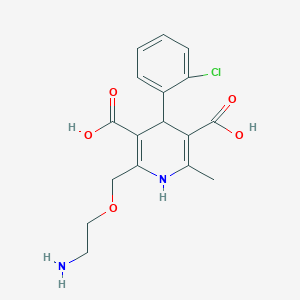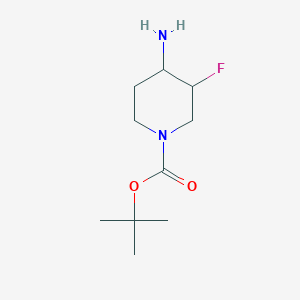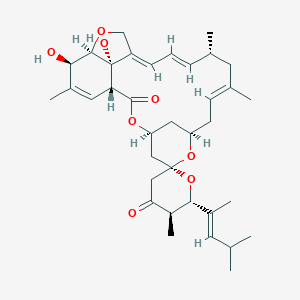
Unii-U8ugz945KD
Übersicht
Beschreibung
Unii-U8ugz945KD is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a specific method that involves the use of various chemical precursors. The synthesis method is crucial in determining the purity and potency of the final product. Unii-U8ugz945KD has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Unii-U8ugz945KD involves a series of reactions to form the final compound.
Starting Materials
2,4-dichloroaniline, 2-nitroanisole, 1,3-dimethyl-2-imidazolidinone, potassium carbonate, palladium on carbon, hydrogen gas, sodium hydroxide, ethyl acetate, wate
Reaction
Step 1: Nitration of 2-nitroanisole with a mixture of nitric acid and sulfuric acid to form 4-nitro-2-methoxyphenol., Step 2: Reduction of 4-nitro-2-methoxyphenol using palladium on carbon and hydrogen gas to form 2-methoxyphenol., Step 3: Diazotization of 2,4-dichloroaniline with sodium nitrite and hydrochloric acid to form diazonium salt., Step 4: Coupling of the diazonium salt with 2-methoxyphenol in the presence of sodium hydroxide to form the final compound, Unii-U8ugz945KD., Step 5: Extraction of Unii-U8ugz945KD from the reaction mixture using ethyl acetate and water.
Wirkmechanismus
The mechanism of action for Unii-U8ugz945KD is not fully understood. However, it is believed to work through multiple pathways, including the inhibition of inflammatory cytokines and the activation of antioxidant pathways. Unii-U8ugz945KD has also been shown to modulate the activity of various enzymes and receptors involved in neuronal signaling.
Biochemische Und Physiologische Effekte
Unii-U8ugz945KD has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Unii-U8ugz945KD has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Unii-U8ugz945KD in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a promising candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action and potential side effects of Unii-U8ugz945KD.
Zukünftige Richtungen
There are several future directions for the research on Unii-U8ugz945KD. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, future research could focus on optimizing the synthesis method to improve the purity and potency of the final product.
Wissenschaftliche Forschungsanwendungen
Unii-U8ugz945KD has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-29,31-33,38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,31+,32+,33+,35-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWHZFYSDDOYRR-BVWZAJDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
23-Keto nemadectin | |
CAS RN |
112124-81-9 | |
| Record name | 23-Keto nemadectin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112124819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23-KETO NEMADECTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8UGZ945KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



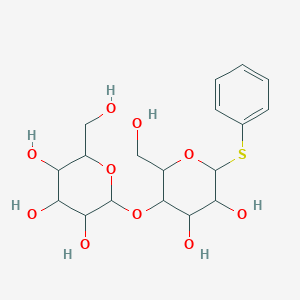
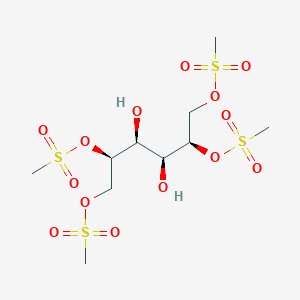
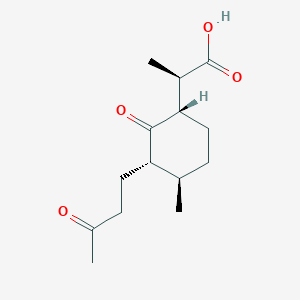
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)
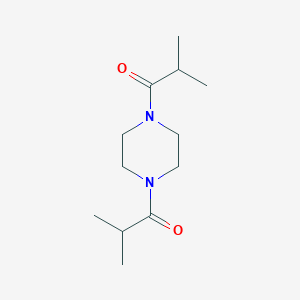
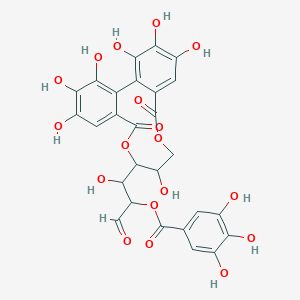
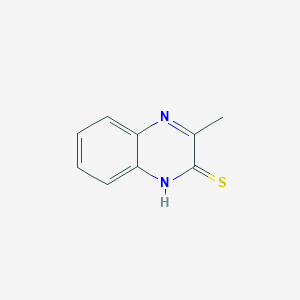
![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)
